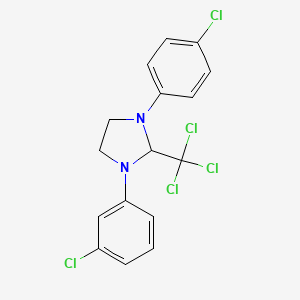
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine is a synthetic organic compound characterized by the presence of chlorinated phenyl groups and an imidazolidine ring
Méthodes De Préparation
The synthesis of 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine typically involves the reaction of appropriate chlorinated aniline derivatives with trichloromethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the imidazolidine ring.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the imidazolidine ring, leading to the formation of corresponding imidazolidinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the reduction of the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl rings. Common reagents include sodium methoxide or potassium tert-butoxide, which can replace the chlorine atoms with methoxy or tert-butoxy groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinones, while reduction can produce methyl-substituted derivatives.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.
Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, polymers, and other materials.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(methyl)imidazolidine: This compound differs by having a methyl group instead of a trichloromethyl group. It may exhibit different chemical reactivity and biological activity.
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(ethyl)imidazolidine: The presence of an ethyl group instead of a trichloromethyl group can lead to variations in the compound’s properties and applications.
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(phenyl)imidazolidine: The substitution of a phenyl group can significantly alter the compound’s characteristics, making it suitable for different research and industrial purposes.
The uniqueness of this compound lies in its specific combination of chlorinated phenyl groups and the trichloromethyl-substituted imidazolidine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61545-16-2 |
|---|---|
Formule moléculaire |
C16H13Cl5N2 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine |
InChI |
InChI=1S/C16H13Cl5N2/c17-11-4-6-13(7-5-11)22-8-9-23(15(22)16(19,20)21)14-3-1-2-12(18)10-14/h1-7,10,15H,8-9H2 |
Clé InChI |
VTCOPNLAILKMPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(N1C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide](/img/structure/B12942588.png)
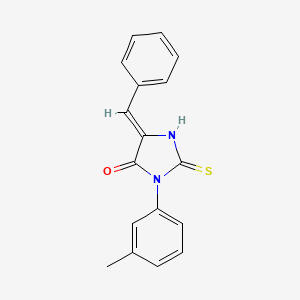
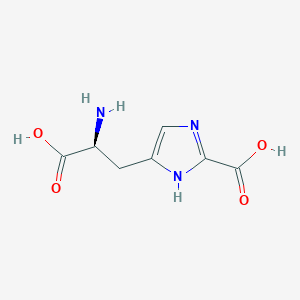
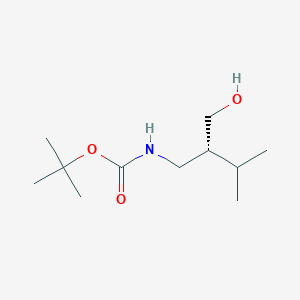




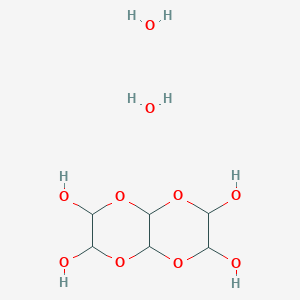
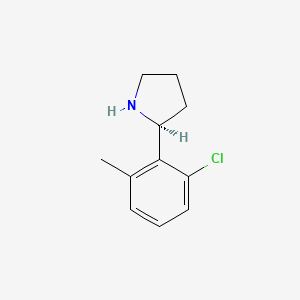
![(3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B12942651.png)
![Ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B12942663.png)
